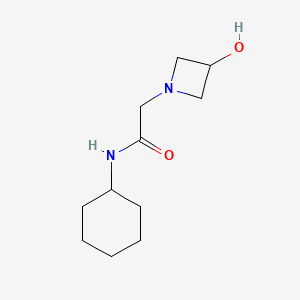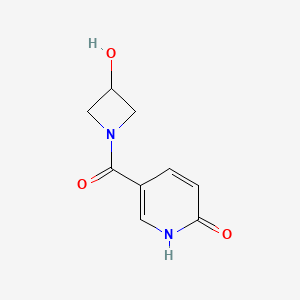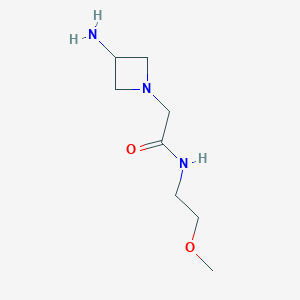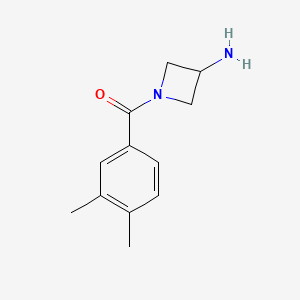
(3-アジドアゼチジン-1-イル)(2-メトキシピリジン-3-イル)メタノン
説明
(3-Azidoazetidin-1-yl)(2-methoxypyridin-3-yl)methanone, also known as 3-AAM, is an organic compound that has been studied for its potential applications in the field of medicinal chemistry. 3-AAM is a synthetic molecule that has been used in the synthesis of a variety of bioactive compounds, such as peptides and polymers. 3-AAM is a versatile building block that can be used to create a wide range of compounds with varying properties.
科学的研究の応用
医薬品研究
(3-アジドアゼチジン-1-イル)(2-メトキシピリジン-3-イル)メタノン: は、新規医薬品開発に潜在的な用途があります。 アゼチジノン部分は、細菌感染症の治療に不可欠なβ-ラクタム系抗生物質の主要な構造です 。アジド基は、クリックケミストリーを使用して、潜在的な治療特性を持つさまざまな誘導体を生成するために使用できます。
化学合成
化学合成において、この化合物は複雑な分子の構築のためのビルディングブロックとして役立ちます。 その反応性アジド基は、さまざまな環状付加反応に参加し、医薬品化学に潜在的な用途を持つ新規有機化合物を合成することができます.
材料科学
この化合物の構造的特徴は、新規材料の合成のための候補となっています。 例えば、ポリマーへの組み込みにより、熱安定性向上や新規電子特性などのユニークな特性を持つ材料が得られる可能性があります.
生化学
農業
農業では、この化合物の誘導体は、成長促進剤や農薬としての潜在的な用途について検討されています。 特にアゼチジノン環系は、植物または植物害虫における生物学的標的との相互作用を強化するように修飾できます.
環境科学
最後に、環境科学では、この化合物は環境モニタリングのためのセンサーや指標の開発に利用できます。 その化学反応性は、特定の汚染物質を検出または結合させることができ、環境分析と保護の取り組みに役立ちます.
作用機序
The mechanism of action of (3-Azidoazetidin-1-yl)(2-methoxypyridin-3-yl)methanone is not fully understood. However, it is known that (3-Azidoazetidin-1-yl)(2-methoxypyridin-3-yl)methanone is a versatile building block that can be used to create a wide range of compounds with varying properties. (3-Azidoazetidin-1-yl)(2-methoxypyridin-3-yl)methanone has been used to synthesize peptides and polymers with a wide range of biological activities, such as antimicrobial, anti-inflammatory, and anticancer activities. Furthermore, (3-Azidoazetidin-1-yl)(2-methoxypyridin-3-yl)methanone has been used to synthesize small molecule drugs and oligonucleotides.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3-Azidoazetidin-1-yl)(2-methoxypyridin-3-yl)methanone are not fully understood. However, it is known that (3-Azidoazetidin-1-yl)(2-methoxypyridin-3-yl)methanone has been used in the synthesis of a variety of bioactive compounds, such as peptides and polymers. These compounds have been shown to have a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities. In addition, (3-Azidoazetidin-1-yl)(2-methoxypyridin-3-yl)methanone has been used to synthesize small molecule drugs and oligonucleotides, which have been studied for their potential therapeutic applications.
実験室実験の利点と制限
The primary advantage of using (3-Azidoazetidin-1-yl)(2-methoxypyridin-3-yl)methanone for lab experiments is its versatility. (3-Azidoazetidin-1-yl)(2-methoxypyridin-3-yl)methanone can be used to synthesize a wide range of compounds with varying properties. Furthermore, the synthesis process is relatively simple and can be easily scaled up for large-scale production. However, there are some limitations to using (3-Azidoazetidin-1-yl)(2-methoxypyridin-3-yl)methanone for lab experiments. For example, the mechanism of action of (3-Azidoazetidin-1-yl)(2-methoxypyridin-3-yl)methanone is not fully understood, and the biochemical and physiological effects of (3-Azidoazetidin-1-yl)(2-methoxypyridin-3-yl)methanone are not fully understood.
将来の方向性
There are a number of potential future directions for the use of (3-Azidoazetidin-1-yl)(2-methoxypyridin-3-yl)methanone. For example, further research could be conducted to better understand the mechanism of action and biochemical and physiological effects of (3-Azidoazetidin-1-yl)(2-methoxypyridin-3-yl)methanone. In addition, (3-Azidoazetidin-1-yl)(2-methoxypyridin-3-yl)methanone could be used to synthesize a wider range of compounds with varying properties. Furthermore, (3-Azidoazetidin-1-yl)(2-methoxypyridin-3-yl)methanone could be used to synthesize compounds with improved therapeutic applications. Finally, (3-Azidoazetidin-1-yl)(2-methoxypyridin-3-yl)methanone could be used to synthesize compounds with improved biocompatibility and biodegradability.
特性
IUPAC Name |
(3-azidoazetidin-1-yl)-(2-methoxypyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-17-9-8(3-2-4-12-9)10(16)15-5-7(6-15)13-14-11/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URAFVGKOEIXLKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2-chlorophenyl)methyl]oxolan-3-amine](/img/structure/B1489034.png)
![3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1489035.png)
![N-[(3-methoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1489036.png)



![N-[2-(4-methoxyphenyl)ethyl]oxolan-3-amine](/img/structure/B1489043.png)
![1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1489045.png)
![1-[(Oxolan-2-yl)methyl]azetidin-3-amine](/img/structure/B1489046.png)

![1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B1489049.png)

![1-{[(Cyclopropylmethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1489055.png)
